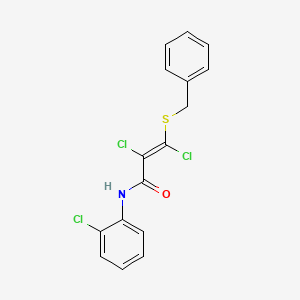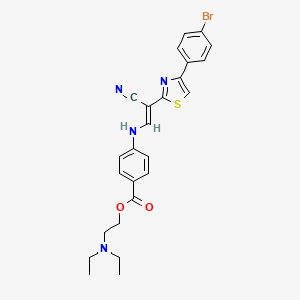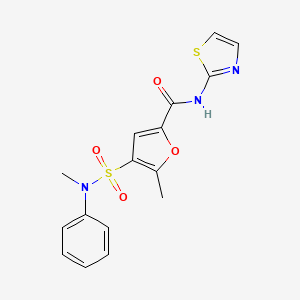![molecular formula C16H12N4O4S B2675536 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide CAS No. 872704-45-5](/img/structure/B2675536.png)
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide is a compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Reactivity
- The study by Şener et al. (2002) detailed the synthesis and reactions of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, starting from furan-2,3-dione. This work outlines the versatility of furan derivatives in synthesizing a variety of ester, amide, nitrile, and anilinopyrazole derivatives, demonstrating the potential chemical applications of compounds related to 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide in creating biologically active molecules (A. Şener, M. K. Şener, Ishak Bildmci, R. Kasımoğulları, Y. Akçamur, 2002).
Pharmacological Potential
- Chalenko et al. (2019) discussed the synthesis and antiexudative activity of pyrolin derivatives, including 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides. This study underscores the continuous search for new effective drugs with minimal toxicity, highlighting the pharmacological potential of compounds structurally related to this compound (N. Chalenko, P. A. Bezugly, A. O. Sirova, I. Chekman, A. Demchenko, 2019).
Chemical Properties and Structural Elucidation
- The work by Ibrahim and Behbehani (2014) on the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives highlights the chemical properties and the utility of these compounds in synthesizing fused azines. This research provides a foundation for understanding the chemical behavior and potential applications of similar compounds in synthesizing a wide range of heterocyclic derivatives (H. M. Ibrahim, H. Behbehani, 2014).
Antimicrobial and Antifungal Activities
- Darwish et al. (2014) explored the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. This study indicates the broad antimicrobial potential of compounds structurally related to this compound, suggesting their use in developing new antimicrobial agents (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c21-15(17-11-3-1-4-12(9-11)20(22)23)10-25-16-7-6-13(18-19-16)14-5-2-8-24-14/h1-9H,10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREWXUOZYGQTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2675453.png)
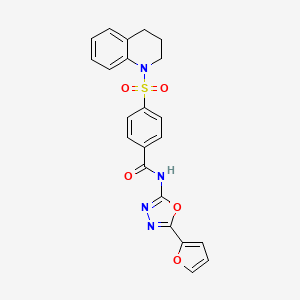
![4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2675459.png)

![[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride](/img/structure/B2675462.png)


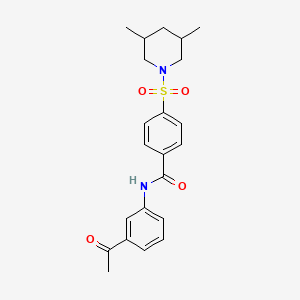
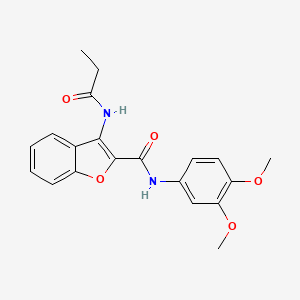
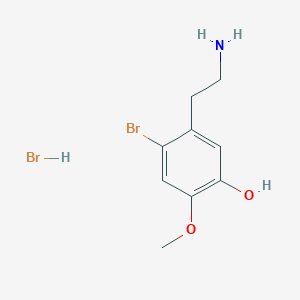
![N-[2-(2-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2675472.png)
